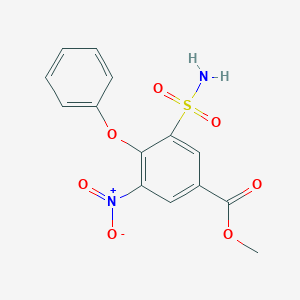
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is a chemical compound with the molecular formula C14H12N2O7S. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is related to Bumetanide, a loop diuretic used to treat edema associated with heart failure, liver disease, and kidney disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate typically involves the nitration of 4-phenoxybenzoic acid, followed by sulfonation and esterification. The reaction conditions often include the use of concentrated sulfuric acid for sulfonation and methanol for esterification .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Reduction: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to Bumetanide.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bumetanide: A loop diuretic with similar structural features.
Piretanide: Another diuretic with a related chemical structure.
Furosemide: A widely used diuretic with a different core structure but similar pharmacological effects.
Uniqueness
Methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12N2O7S |
|---|---|
Poids moléculaire |
352.32 g/mol |
Nom IUPAC |
methyl 3-nitro-4-phenoxy-5-sulfamoylbenzoate |
InChI |
InChI=1S/C14H12N2O7S/c1-22-14(17)9-7-11(16(18)19)13(12(8-9)24(15,20)21)23-10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,20,21) |
Clé InChI |
GSCYRFYSMSQVKX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













